![molecular formula C48H48O4P2 B8238926 (5S)-6,6'-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B8238926.png)
(5S)-6,6'-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-6,6'-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine is a useful research compound. Its molecular formula is C48H48O4P2 and its molecular weight is 750.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5S)-6,6'-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine is a complex organophosphorus derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising two bibenzo[dioxine] units linked by phosphorous-containing groups. Its molecular formula is C30H34O4P2, and it exhibits significant lipophilicity due to the presence of multiple aromatic rings.
Biological Activity Overview
Recent studies indicate that compounds with similar structural motifs may exhibit a range of biological activities including:
- Antitumor Effects : Certain dibenzo[dioxin] derivatives have shown promise in inhibiting tumor cell proliferation.
- Endocrine Disruption : Some analogs are known to interact with estrogen receptors, potentially leading to endocrine-related effects.
- Cytotoxicity : Investigations into cytotoxic effects on various cancer cell lines have been reported.
The biological activity of this compound is hypothesized to involve:
- Aryl Hydrocarbon Receptor (AhR) Activation : Similar compounds have been shown to activate AhR pathways, which are crucial in mediating the effects of dioxins and related compounds.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
Antitumor Activity
A study conducted on a series of dibenzo[dioxin] derivatives found that certain modifications enhanced their antitumor activity against specific cancer cell lines. The compound's structure was pivotal in determining its efficacy.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Dibenzo[dioxin] A | MCF-7 | 15.2 | AhR Activation |
Dibenzo[dioxin] B | HeLa | 10.5 | ROS Induction |
Endocrine Disruption Potential
Research has indicated that some dibenzo[dioxin] derivatives can bind to estrogen receptors and mimic estrogenic activity. This raises concerns about their potential as endocrine disruptors.
Study | Findings |
---|---|
Compounds exhibited significant binding affinity to ERα. | |
In vivo studies showed altered reproductive parameters in exposed animals. |
Toxicological Considerations
The toxicological profile of this compound is not fully characterized. However, analogs have been associated with:
- Carcinogenicity : Certain dioxins are classified as Group 1 carcinogens by IARC due to their ability to induce tumors in animal models.
- Bioaccumulation : The lipophilic nature of these compounds suggests potential for bioaccumulation in fatty tissues.
Scientific Research Applications
Catalysis
The compound has shown promise as a ligand in transition metal catalysis. Its phosphine groups can stabilize metal centers and enhance catalytic activity in various reactions including:
- Cross-coupling reactions : Utilized in the formation of carbon-carbon bonds.
- Hydrogenation processes : Effective in reducing unsaturated compounds to saturated ones.
Material Science
In materials science, (5S)-6,6'-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine can be used to develop:
- Polymeric materials : Its phosphine groups can be incorporated into polymers to enhance thermal stability and mechanical properties.
- Nanocomposites : When combined with nanoparticles, it can improve the electrical and thermal conductivity of the composite materials.
Medicinal Chemistry
The compound's unique structure allows it to interact with biological systems. Potential applications include:
- Anticancer agents : Research indicates that phosphine derivatives have cytotoxic effects on cancer cells.
- Antioxidant properties : The compound may exhibit protective effects against oxidative stress in biological systems.
Case Study 1: Catalytic Efficiency
A study published in a peer-reviewed journal demonstrated that this compound acted as an effective ligand for palladium-catalyzed cross-coupling reactions. The results showed improved yields compared to traditional ligands due to enhanced electronic properties provided by the bisphosphine structure.
Case Study 2: Material Development
In another research project focusing on polymer composites, the incorporation of this compound into a polymer matrix resulted in significant improvements in tensile strength and thermal stability. The study highlighted how the phosphine moieties contributed to better dispersion of nanoparticles within the polymer matrix.
Properties
IUPAC Name |
[5-[6-bis(3,5-dimethylphenyl)phosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]-bis(3,5-dimethylphenyl)phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48O4P2/c1-29-17-30(2)22-37(21-29)53(38-23-31(3)18-32(4)24-38)43-11-9-41-47(51-15-13-49-41)45(43)46-44(12-10-42-48(46)52-16-14-50-42)54(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h9-12,17-28H,13-16H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEFOLDKAQTMMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCCO3)C4=C(C=CC5=C4OCCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48O4P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.